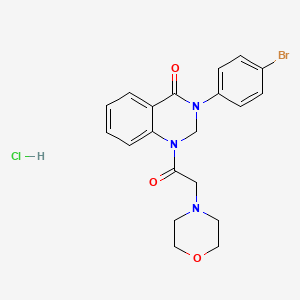
Propanedioic acid, (carboxymethoxy)-, trisodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanedioic acid, (carboxymethoxy)-, trisodium salt is a chemical compound with the molecular formula C5H3Na3O7This compound is known for its applications in various scientific fields due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Propanedioic acid, (carboxymethoxy)-, trisodium salt can be synthesized through the reaction of malonic acid with sodium hydroxide. The reaction involves the neutralization of malonic acid with sodium hydroxide, resulting in the formation of the trisodium salt. The reaction is typically carried out in an aqueous solution under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale neutralization reactions. Malonic acid is reacted with an excess of sodium hydroxide in a continuous process to ensure complete conversion to the trisodium salt. The resulting solution is then evaporated to obtain the solid trisodium salt, which is further purified through recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
Propanedioic acid, (carboxymethoxy)-, trisodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carbon dioxide and water.
Reduction: It can be reduced to form malonic acid.
Substitution: The carboxyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like thionyl chloride and phosphorus pentachloride are commonly used for substitution reactions.
Major Products Formed
Oxidation: Carbon dioxide and water.
Reduction: Malonic acid.
Substitution: Various substituted derivatives of propanedioic acid.
Applications De Recherche Scientifique
Propanedioic acid, (carboxymethoxy)-, trisodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a buffering agent in various chemical reactions.
Biology: Employed in biochemical assays and as a stabilizing agent for enzymes and proteins.
Medicine: Investigated for its potential use in drug formulations and as a chelating agent.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals .
Mécanisme D'action
The mechanism of action of propanedioic acid, (carboxymethoxy)-, trisodium salt involves its ability to chelate metal ions and stabilize reactive intermediates. It interacts with various molecular targets, including enzymes and proteins, by forming stable complexes. This interaction can modulate the activity of these targets and influence various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Malonic acid: The parent compound of propanedioic acid, (carboxymethoxy)-, trisodium salt.
Dimethyl malonate: An ester derivative of malonic acid.
Diethyl malonate: Another ester derivative of malonic acid
Uniqueness
This compound is unique due to its trisodium salt form, which enhances its solubility and reactivity compared to its parent compound, malonic acid. This makes it particularly useful in applications requiring high solubility and reactivity .
Propriétés
Numéro CAS |
41999-58-0 |
|---|---|
Formule moléculaire |
C5H3Na3O7 |
Poids moléculaire |
244.04 g/mol |
Nom IUPAC |
trisodium;2-(carboxylatomethoxy)propanedioate |
InChI |
InChI=1S/C5H6O7.3Na/c6-2(7)1-12-3(4(8)9)5(10)11;;;/h3H,1H2,(H,6,7)(H,8,9)(H,10,11);;;/q;3*+1/p-3 |
Clé InChI |
IMPSSVBDKVPWFD-UHFFFAOYSA-K |
SMILES canonique |
C(C(=O)[O-])OC(C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-4-(5-formylpyridin-3-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B13732742.png)


![[3-(4-Methoxyphenyl)-3-oxoprop-1-enyl]methylcyanocarbonimidodithioate](/img/structure/B13732767.png)



![[(E)-(6-methoxy-2-phenyl-4a,6,7,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-8-ylidene)amino] acetate](/img/structure/B13732782.png)





![N-(2-[2-Naphthyl]-2-oxo-ethyl)-N,N,N-tributylammonium tetraphenylborate](/img/structure/B13732821.png)
